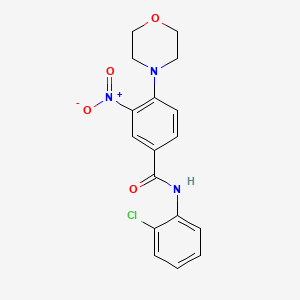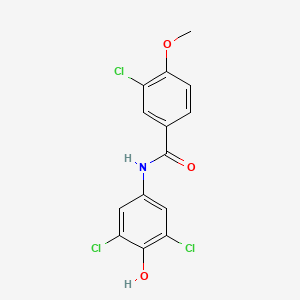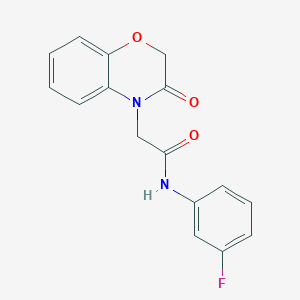
N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide, commonly known as Temozolomide, is a chemotherapy drug used to treat various types of cancer. It belongs to the class of drugs known as alkylating agents, which work by damaging the DNA in cancer cells, preventing them from dividing and growing. The purpose of
Mécanisme D'action
Temozolomide works by damaging the DNA in cancer cells, which prevents them from dividing and growing. Specifically, it causes methylation of the O6 position of guanine, leading to the formation of O6-methylguanine. This modification causes the DNA to become unstable, leading to cell death. Temozolomide is also able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Temozolomide has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA repair mechanisms, and disrupt cell cycle progression. Temozolomide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Temozolomide for lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. This makes it a valuable tool for studying brain tumors and developing new treatments for these types of cancers. However, Temozolomide also has several limitations for lab experiments, including its high cost and potential toxicity to healthy cells. Additionally, it may not be effective for all types of cancer, and resistance to the drug can develop over time.
Orientations Futures
For the study of Temozolomide include the development of new combination therapies and the exploration of its use in combination with immunotherapy.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its effectiveness in treating various types of cancer, including glioblastoma multiforme, melanoma, and astrocytoma. It has been found to be particularly effective in treating brain tumors, as it is able to cross the blood-brain barrier and target cancer cells in the brain. Temozolomide is also being studied for its potential use in combination with other chemotherapy drugs and radiation therapy to improve treatment outcomes.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-3-1-2-4-14(13)19-17(22)12-5-6-15(16(11-12)21(23)24)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGHHWZZXXVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)


![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4405719.png)
![2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4405725.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405743.png)
![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B4405781.png)

![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)